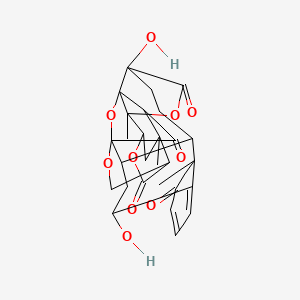
Copeptin (human)
描述
Copeptin is a 39-amino acid peptide derived from the C-terminal part of the precursor of the hormone arginine vasopressinCopeptin is released in equimolar amounts with arginine vasopressin in response to stress and can serve as a valuable biomarker for determining the severity, prognosis, and outcome of various medical conditions, including trauma and cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions: Copeptin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods: In an industrial setting, copeptin can be produced using recombinant DNA technology. This involves inserting the gene encoding copeptin into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques to achieve the desired purity .
化学反应分析
Types of Reactions: Copeptin, being a peptide, primarily undergoes hydrolysis reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments or individual amino acids.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves the use of hydrochloric acid at elevated temperatures.
Basic Hydrolysis: Involves the use of sodium hydroxide or potassium hydroxide at elevated temperatures.
Major Products Formed: The major products formed from the hydrolysis of copeptin are smaller peptide fragments and free amino acids .
科学研究应用
Copeptin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Copeptin serves as a model peptide for studying peptide synthesis and hydrolysis reactions.
Biology: It is used to study the physiological roles of arginine vasopressin and its related pathways.
Medicine: Copeptin is a valuable biomarker for diagnosing and prognosticating various medical conditions, including acute myocardial infarction, heart failure, and diabetes insipidus. It is also used in trauma research to predict patient outcomes.
Industry: Copeptin is used in the development of diagnostic assays and kits for clinical applications
作用机制
Copeptin is believed to interact with the same receptors as arginine vasopressin, namely the V1a and V2 receptors. This interaction leads to vasoconstriction and water retention, which help sustain blood volume and pressure during stressful times. Copeptin itself does not have a known biological role but serves as a surrogate marker for arginine vasopressin release .
相似化合物的比较
Arginine Vasopressin: A hormone involved in water retention and vasoconstriction.
Neurophysin II: A carrier protein associated with arginine vasopressin.
Comparison: Copeptin is unique in its stability and ease of measurement compared to arginine vasopressin, which has a very short half-life and is difficult to quantify. This makes copeptin a more reliable biomarker for clinical applications. Unlike neurophysin II, copeptin does not have a known biological function but is valuable as a surrogate marker for arginine vasopressin .
属性
IUPAC Name |
methyl (Z)-7-[(1R,2R)-3-(2-hydroxyheptylsulfanyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5S/c1-4-6-10-14-22(29)18-19-25-24(16-12-8-9-13-17-28(32)33-3)26(31)20-27(25)34-21-23(30)15-11-7-5-2/h8,12,18-19,22-25,27,29-30H,4-7,9-11,13-17,20-21H2,1-3H3/b12-8-,19-18+/t22-,23?,24-,25-,27?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLSSGMCMXZJD-WSNPYAIDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CSC1CC(=O)C(C1C=CC(CCCCC)O)CC=CCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C(=O)CC1SCC(CCCCC)O)C/C=C\CCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)

